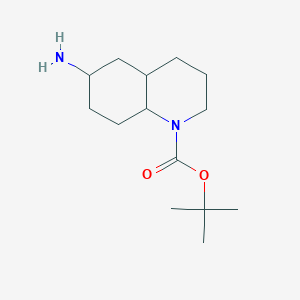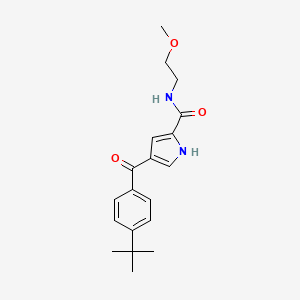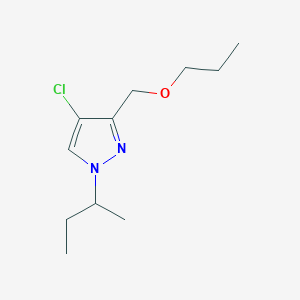
1-(3-fluorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-fluorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with various functional groups including a fluorobenzyl group, a trifluoromethylphenyl group, and a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the pyridine ring. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, fluorobenzyl group, trifluoromethylphenyl group, and carboxamide group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyridine ring, for example, is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The carboxamide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase the compound’s stability and affect its reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has revealed that derivatives of dihydropyridine carboxamides possess antimicrobial properties. A study by Jadhav et al. (2017) synthesized a series of novel compounds from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, showing moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains. This suggests that structurally similar compounds, including the one , may hold potential as antimicrobial agents (Jadhav et al., 2017).
Kinase Inhibition for Cancer Therapy
Derivatives of 1,2-dihydropyridine-3-carboxamide have been identified as potent kinase inhibitors, particularly in the context of cancer therapy. Schroeder et al. (2009) discovered substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as selective Met kinase inhibitors. One of the analogues demonstrated complete tumor stasis in a Met-dependent gastric carcinoma model, highlighting the potential of such compounds in targeted cancer therapy (Schroeder et al., 2009).
HIV Integrase Inhibitors
Compounds similar to 1-(3-fluorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide have shown efficacy as HIV integrase inhibitors. Pace et al. (2007) reported the design and synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, exhibiting potent inhibition of the HIV-integrase-catalyzed strand transfer process, indicating a potential pathway for therapeutic application against HIV (Pace et al., 2007).
Material Science
In the realm of material science, the synthesis and characterization of polymers derived from related compounds have been explored. Hsiao et al. (1999) synthesized aromatic polyamides from bis(ether-carboxylic acid) derivatives, showing high thermal stability and solubility in organic solvents. These materials could potentially be used in advanced applications, such as high-performance plastics and electronics (Hsiao et al., 1999).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O2/c21-15-4-1-3-13(11-15)12-26-10-2-5-17(19(26)28)18(27)25-16-8-6-14(7-9-16)20(22,23)24/h1-11H,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTIDXJUTBRVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide](/img/structure/B2658920.png)
![3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2658921.png)


![1-ethyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2658925.png)
![(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone](/img/structure/B2658927.png)
![2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide](/img/structure/B2658929.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-cyanophenyl)azetidine-3-carboxamide](/img/structure/B2658930.png)
![N-(2,3-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2658932.png)

![N-(4-chlorophenyl)-2-[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2658937.png)


